molecular formula C13H19NO5 B14344636 Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate CAS No. 98234-57-2

Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate

Cat. No.: B14344636
CAS No.: 98234-57-2
M. Wt: 269.29 g/mol
InChI Key: VYVQGCPYBQOLOS-UHFFFAOYSA-N
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Description

Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is a chemical compound belonging to the dihydropyridine family. Dihydropyridines are known for their diverse applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its unique structure, which includes an acetyl group and two ester groups attached to a dihydropyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dihydropyridine derivatives, including diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate, can be achieved through the Hantzsch pyridine synthesis. This method involves a multi-component reaction between an aldehyde, a β-keto ester, and a nitrogen donor such as ammonium acetate or ammonia . The reaction typically proceeds under mild conditions and can be catalyzed by various agents to improve yield and efficiency.

Industrial Production Methods

Industrial production of this compound often involves optimizing the Hantzsch synthesis for large-scale operations. This includes using continuous flow reactors and optimizing reaction conditions to ensure high yield and purity. Solvent-free methods and the use of heterogeneous catalysts have also been explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The acetyl and ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Various substituted dihydropyridine derivatives.

Scientific Research Applications

Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate involves its interaction with calcium channels. By binding to and blocking voltage-gated L-type calcium channels, it reduces the influx of calcium ions into cells. This leads to vasodilation and a decrease in blood pressure, making it useful in treating hypertension .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl 1-acetyl-3,6-dihydropyridine-2,2-dicarboxylate is unique due to its specific acetyl and ester groups, which confer distinct chemical reactivity and biological activity. Its ability to act as a calcium channel blocker sets it apart from other dihydropyridine derivatives .

Properties

CAS No.

98234-57-2

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

diethyl 1-acetyl-2,5-dihydropyridine-6,6-dicarboxylate

InChI

InChI=1S/C13H19NO5/c1-4-18-11(16)13(12(17)19-5-2)8-6-7-9-14(13)10(3)15/h6-7H,4-5,8-9H2,1-3H3

InChI Key

VYVQGCPYBQOLOS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC=CCN1C(=O)C)C(=O)OCC

Origin of Product

United States

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